3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxetane-3-carboxylic acid
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Overview
Description
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxetane-3-carboxylic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxetane-3-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Oxetane Ring: The protected amino compound is then subjected to cyclization to form the oxetane ring. This step may involve the use of reagents such as sodium hydride (NaH) and an appropriate solvent like tetrahydrofuran (THF).
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through various methods, including the use of carbon dioxide (CO2) under high pressure or the reaction with a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection, cyclization, and carboxylation steps, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups using reagents like piperidine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Piperidine, other nucleophiles
Major Products Formed
Oxidation: Formation of oxetane derivatives with oxidized functional groups.
Reduction: Formation of reduced oxetane derivatives.
Substitution: Formation of substituted oxetane derivatives with various functional groups.
Scientific Research Applications
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxetane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxetane-3-carboxylic acid involves its interaction with various molecular targets and pathways. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications. The oxetane ring provides stability and rigidity to the molecule, influencing its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino-3-methyl-4-pentenoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine
Uniqueness
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxetane-3-carboxylic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxetane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-18(23)20(11-25-12-20)10-21-19(24)26-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRGZDNOMVKHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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